3-Aminononanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

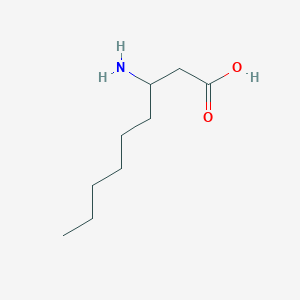

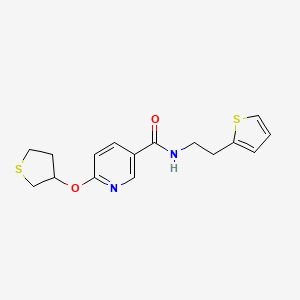

3-Aminononanoic acid is a type of alpha-amino acid . It has a molecular formula of C9H19NO2 and an average mass of 173.253 Da .

Synthesis Analysis

The synthesis of 3-Aminononanoic acid involves the use of whole-cell biocatalytic cascades for the valorization of fatty acids . The VinN-type adenylation enzyme loads a specific β-amino acid unit onto an acyl carrier protein, and the VinM-type adenylation enzyme aminoacylates the β-amino acid moiety to form a dipeptidyl unit .Molecular Structure Analysis

The molecular structure of 3-Aminononanoic acid consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon .Physical And Chemical Properties Analysis

3-Aminononanoic acid has a molecular formula of C9H19NO2 and an average mass of 173.253 Da . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Biosynthesis of Macrolactam Polyketides

3-Aminononanoic acid plays a crucial role in the biosynthesis of β-amino acid-containing macrolactam polyketides . These compounds are a class of macrocyclic polyketides produced by Actinobacteria, which exhibit potent biological activities. The incorporation of 3-Aminononanoic acid as a starter unit in polyketide synthases contributes to the structural diversity and biological functionality of these antibiotics.

Enzymatic Activity and Substrate Specificity

Biochemical studies have identified enzymes like CmiS6 that exhibit high activity toward 3-Aminononanoic acid . Understanding the substrate specificity of these enzymes can lead to the development of novel antibiotics and therapeutic agents by enabling the targeted biosynthesis of desired polyketide structures.

Structural Modification of Natural Products

The introduction of amino acids like 3-Aminononanoic acid into natural products can significantly enhance their solubility, activity, and reduce adverse effects . This application is particularly valuable in medicinal chemistry for the structural modification of natural products to improve drug performance.

Synthesis of Nylon Precursors

3-Aminononanoic acid is an important intermediate in the synthesis of azelaic and 9-aminononanoic acids, which are precursors for nylons such as Nylon 6,9 . The development of efficient and scalable methods for synthesizing these ω-functionalized nonanoic acids is crucial for industrial applications.

Mutasynthesis of Polyketide Derivatives

Mutasynthesis is a technique that involves the incorporation of substrate analogs into the biosynthetic pathways to produce novel compounds. 3-Aminononanoic acid can be used in mutasynthesis to create derivatives of macrolactam polyketides, expanding the diversity of these biologically active molecules .

Pharmacological Activities

Due to its structural features, 3-Aminononanoic acid can be employed in drug synthesis to explore its pharmacological activities. Its potential roles in antitumor, anti-HIV, and anti-fatigue effects make it a compound of interest in pharmaceutical research .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that amino acids, in general, play a crucial role in various biological processes, including protein synthesis and energy production .

Mode of Action

Amino acids typically interact with their targets through various mechanisms, such as serving as substrates for enzymes, participating in signal transduction pathways, or acting as neurotransmitters .

Biochemical Pathways

3-Aminononanoic acid may be involved in the biosynthesis of β-amino acid-containing macrolactam polyketides, a class of antibiotics produced by Actinobacteria . These antibiotics are biosynthesized from various β-amino acid starter units, contributing to their structural diversity .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight, logp, and hydrogen bond donors and acceptors, can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Amino acids, in general, can influence various cellular processes, including protein synthesis, cell signaling, and energy metabolism .

Action Environment

The action, efficacy, and stability of 3-Aminononanoic acid can be influenced by various environmental factors. For instance, the composition of plankton fatty acids, which includes various amino acids, can be influenced by environmental factors such as water quality indicators .

properties

IUPAC Name |

3-aminononanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-8(10)7-9(11)12/h8H,2-7,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJXIPXCQNHXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminononanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2924243.png)

![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)

![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)